

# The Role of HSD17B13 in Chronic Liver Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | HSD17B13-IN-62-d3 |           |
| Cat. No.:            | B15137007         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a pivotal player in the pathogenesis of chronic liver diseases.[1] While its precise physiological functions are still under investigation, compelling genetic evidence has identified loss-of-function variants in the HSD17B13 gene that are robustly associated with a reduced risk of developing and progressing through the spectrum of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[1][2] The most extensively studied of these is the rs72613567:T>TA splice variant, which leads to a truncated and enzymatically inactive protein.[1] This protective genetic association has propelled HSD17B13 into the spotlight as a promising therapeutic target, with several investigational therapies, including RNA interference (RNAi) agents and small molecule inhibitors, currently in clinical development.[3] This guide provides a comprehensive technical overview of the genetic evidence, molecular mechanisms, experimental methodologies, and therapeutic landscape related to HSD17B13 and its role in chronic liver diseases.

## **HSD17B13: Protein, Localization, and Function**

HSD17B13 is a member of the  $17\beta$ -hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of a variety of substrates including steroids, fatty acids, and bile



acids. Unlike many other members of this family, the expression of HSD17B13 is highly restricted to the liver, specifically within hepatocytes.

Subcellular Localization: HSD17B13 is localized to the surface of intracellular lipid droplets (LDs), which are dynamic organelles central to the regulation of lipid and energy homeostasis. This localization is mediated by specific N-terminal domains.

Enzymatic Activity: The protein has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This function is dependent on its localization to lipid droplets and the presence of a cofactor binding site. The protective loss-of-function variants of HSD17B13 exhibit reduced or absent enzymatic activity.

# Genetic Variants of HSD17B13 and Their Impact on Liver Disease

Several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene have been identified and linked to the risk and progression of chronic liver diseases. The most notable of these is a splice variant that results in protein truncation and a subsequent loss of function.

## The rs72613567:TA Splice Variant

The most extensively studied variant is rs72613567, a T>TA insertion adjacent to the splice donor site of exon 6. This insertion leads to a frameshift and the production of a truncated, unstable, and enzymatically inactive HSD17B13 protein. The presence of the TA allele confers significant protection against the entire spectrum of chronic liver disease, from the initial stages of steatosis to the more severe outcomes of cirrhosis and hepatocellular carcinoma (HCC).

# Quantitative Data on the Protective Effects of HSD17B13 Variants

The following tables summarize the quantitative data from large-scale genetic studies and meta-analyses on the association between HSD17B13 variants and the risk of various chronic liver diseases.

Table 1: Meta-analysis of the Association between HSD17B13 rs72613567:TA Variant and Liver Disease Risk



| Liver Disease<br>Outcome                       | Odds Ratio (OR) | 95% Confidence<br>Interval (CI) | Reference |
|------------------------------------------------|-----------------|---------------------------------|-----------|
| Any Liver Disease                              | 0.73            | 0.61 - 0.87                     |           |
| Liver Cirrhosis                                | 0.81            | 0.76 - 0.88                     |           |
| Hepatocellular<br>Carcinoma (HCC)              | 0.64            | 0.53 - 0.77                     | •         |
| Nonalcoholic Fatty<br>Liver Disease<br>(NAFLD) | 0.67            | 0.52 - 0.86                     |           |
| Alcoholic Liver<br>Disease (ALD)               | 0.82            | 0.74 - 0.90                     | •         |
| Alcohol-related<br>Cirrhosis                   | 0.77            | 0.65 - 0.90                     |           |

Table 2: Association of HSD17B13 rs72613567:TA Variant with Histological Features of NAFLD

| Histological Feature                  | Association  | Reference |
|---------------------------------------|--------------|-----------|
| Inflammation                          | Decreased    |           |
| Ballooning                            | Decreased    | -         |
| Fibrosis                              | Reduced      | -         |
| NAFLD Activity Score (NAS)            | Lower        | -         |
| Progression from Steatosis to<br>NASH | Reduced Risk | _         |

# **Signaling Pathways and Molecular Mechanisms**

The precise mechanisms by which loss of HSD17B13 function confers hepatoprotection are an area of active investigation. Current evidence points to its roles in retinol metabolism, lipid homeostasis, and inflammation.



### **Transcriptional Regulation of HSD17B13**

The expression of the HSD17B13 gene is regulated by the liver X receptor alpha (LXR $\alpha$ ) through the sterol regulatory element-binding protein-1c (SREBP-1c). LXR $\alpha$ , a nuclear receptor that senses cellular oxysterol levels, activates the transcription of SREBP-1c, which in turn binds to the promoter of HSD17B13 to induce its expression.



Click to download full resolution via product page

Transcriptional regulation of HSD17B13 by LXRα and SREBP-1c.

## **Interaction with Lipolytic Machinery**

HSD17B13 has been shown to physically interact with adipose triglyceride lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis, on the surface of lipid droplets. This interaction is thought to influence lipolysis.

Interaction of HSD17B13 with ATGL on the lipid droplet surface.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used in HSD17B13 research.

### Genotyping of the HSD17B13 rs72613567 Variant

Objective: To determine the genotype (T/T, T/TA, or TA/TA) of the rs72613567 variant in genomic DNA samples.

Methodology: TaqMan SNP Genotyping Assay.

#### Protocol:

• DNA Extraction: Isolate high-quality genomic DNA from whole blood, saliva, or liver tissue samples using a commercially available kit (e.g., QIAamp DNA Mini Kit).



- DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
- TaqMan Assay Setup:
  - Prepare a reaction mixture containing TaqMan Genotyping Master Mix, the specific TaqMan SNP Genotyping Assay for rs72613567 (containing primers and VIC/FAM labeled probes), and the genomic DNA sample.
  - Include positive controls for each genotype (T/T, T/TA, TA/TA) and a no-template control (NTC).
- Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument using the recommended thermal cycling conditions.
- Data Analysis: Analyze the amplification plots to determine the genotype of each sample based on the fluorescence signals from the VIC and FAM dyes.

# HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.

Methodology: High-Performance Liquid Chromatography (HPLC).

#### Protocol:

- Cell Culture and Transfection:
  - Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.
  - Transfect the cells with an expression vector for human HSD17B13 or an empty vector control using a suitable transfection reagent.
- Substrate Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing 5 μM all-trans-retinol. Incubate the cells for 8 hours at 37°C.



- Sample Preparation:
  - After incubation, wash the cells with ice-cold PBS.
  - Lyse the cells and collect the cell lysate.
  - Perform a protein quantification assay on an aliquot of the lysate for normalization.
- Retinoid Extraction: Extract retinoids from the remaining cell lysate using a suitable organic solvent.
- HPLC Analysis: Analyze the extracted retinoids by reverse-phase HPLC to quantify the levels of retinaldehyde and retinoic acid.
- Data Analysis: Normalize the amount of retinaldehyde and retinoic acid produced to the total protein concentration of each sample.

# In Vivo Knockdown of HSD17B13 in Mice using AAV-shRNA

Objective: To achieve liver-specific knockdown of HSD17B13 in a mouse model of liver disease.

Methodology: Adeno-Associated Virus (AAV)-mediated delivery of short hairpin RNA (shRNA).

#### Protocol:

- Animal Model: Utilize a relevant mouse model of chronic liver disease (e.g., high-fat dietinduced NAFLD).
- AAV Vector Preparation: Use an AAV8 vector encoding an shRNA targeting mouse Hsd17b13 and a control AAV8 vector with a scrambled shRNA.
- Vector Administration:
  - Dilute the AAV vectors to the desired concentration (e.g., 1 x 10<sup>12</sup> vector genomes/mouse) in sterile saline.

## Foundational & Exploratory





- Administer the AAV vector suspension via a single tail vein injection to anesthetized mice.
- Post-Injection Monitoring and Tissue Harvest:
  - Continue the disease-inducing diet for 2-4 weeks to allow for shRNA expression and target gene knockdown.
  - At the end of the study, collect blood and liver tissue for analysis.
- Analysis of Knockdown Efficiency and Therapeutic Efficacy:
  - Gene and Protein Expression: Measure Hsd17b13 mRNA and protein levels in the liver using qRT-PCR and Western blotting, respectively.
  - Liver Injury Markers: Measure serum levels of ALT and AST.
  - Histopathology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.





Click to download full resolution via product page

Experimental workflow for in vivo HSD17B13 knockdown.

# **HSD17B13** as a Therapeutic Target

The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function makes its protein product an attractive therapeutic target. The primary strategy is to inhibit the activity



or reduce the expression of HSD17B13 in the liver to mimic the protective effect of the rs72613567:TA variant.

## **Therapeutic Modalities in Development**

- 1. RNA Interference (RNAi) Therapeutics:
- ARO-HSD (Arrowhead Pharmaceuticals): An investigational RNAi therapeutic designed to reduce the hepatic expression of HSD17B13. Phase I/II clinical trial results have shown that ARO-HSD significantly down-regulated liver HSD17B13 mRNA and protein expression and was associated with reductions in serum ALT and AST levels.
- Rapirosiran (ALN-HSD, Alnylam Pharmaceuticals): An N-acetylgalactosamine (GalNAc)conjugated small-interfering RNA (siRNA) that targets liver-expressed HSD17B13 mRNA. A
  Phase I study demonstrated that rapirosiran was well-tolerated and resulted in a robust,
  dose-dependent reduction in liver HSD17B13 mRNA.
- 2. Small Molecule Inhibitors:
- INI-678 and INI-822 (Inipharm): Potent and selective small-molecule inhibitors of HSD17B13. Preclinical data for INI-678 showed a reduction in key markers of liver fibrosis in a human liver cell-based 3D liver-on-a-chip model. INI-822 is currently in Phase I clinical trials.
- BI-3231 (Boehringer Ingelheim): A well-characterized, potent, and selective HSD17B13 inhibitor available as a chemical probe for open science.

Table 3: Overview of HSD17B13-Targeted Therapies in Clinical Development



| Therapeutic<br>Agent     | Company                      | Modality                    | Stage of<br>Development | Clinical Trial<br>Identifier |
|--------------------------|------------------------------|-----------------------------|-------------------------|------------------------------|
| ARO-HSD                  | Arrowhead<br>Pharmaceuticals | RNAi                        | Phase I/II              | NCT04202354                  |
| Rapirosiran<br>(ALN-HSD) | Alnylam<br>Pharmaceuticals   | RNAi                        | Phase I                 | NCT04565717                  |
| INI-822                  | Inipharm                     | Small Molecule<br>Inhibitor | Phase I                 | NCT05945537                  |

## **Future Directions and Conclusion**

HSD17B13 stands as a compelling example of how human genetics can illuminate disease biology and pave the way for novel therapeutic strategies for highly prevalent and serious conditions like chronic liver disease. While significant progress has been made, future research should focus on:

- Elucidating the precise physiological substrates and enzymatic functions of HSD17B13.
- Further delineating the downstream signaling pathways affected by HSD17B13 inhibition.
- Long-term clinical efficacy and safety data from ongoing and future clinical trials of HSD17B13-targeted therapies.
- Development of non-invasive biomarkers to identify patients most likely to benefit from HSD17B13 inhibition.

In conclusion, the genetic validation of HSD17B13 as a key player in the progression of chronic liver diseases provides a strong rationale for its therapeutic targeting. The development of RNAi-based therapies and small molecule inhibitors represents a promising new frontier in the management of NAFLD, NASH, and other chronic liver conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- To cite this document: BenchChem. [The Role of HSD17B13 in Chronic Liver Diseases: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15137007#the-role-of-hsd17b13-in-chronic-liver-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com